molecular formula C16H25NO B13947014 Piperidine, 2-methyl-1-(3-(phenylmethoxy)propyl)- CAS No. 63867-62-9

Piperidine, 2-methyl-1-(3-(phenylmethoxy)propyl)-

Cat. No.: B13947014
CAS No.: 63867-62-9
M. Wt: 247.38 g/mol
InChI Key: AUDJIMCCPSCDGO-UHFFFAOYSA-N
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Description

Piperidine, 2-methyl-1-(3-(phenylmethoxy)propyl)-, is a synthetic piperidine derivative characterized by a methyl group at the 2-position of the piperidine ring and a 3-(phenylmethoxy)propyl chain at the 1-position. The phenylmethoxy (benzyloxy) group confers lipophilicity, which may influence blood-brain barrier penetration and binding affinity to biological targets.

Properties

CAS No.

63867-62-9

Molecular Formula

C16H25NO

Molecular Weight

247.38 g/mol

IUPAC Name

2-methyl-1-(3-phenylmethoxypropyl)piperidine

InChI

InChI=1S/C16H25NO/c1-15-8-5-6-11-17(15)12-7-13-18-14-16-9-3-2-4-10-16/h2-4,9-10,15H,5-8,11-14H2,1H3

InChI Key

AUDJIMCCPSCDGO-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCN1CCCOCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of Piperidine, 2-methyl-1-(3-(phenylmethoxy)propyl)- typically involves:

  • Construction or modification of the piperidine ring with the 2-methyl substituent.
  • Introduction of the 3-(phenylmethoxy)propyl group at the nitrogen atom of the piperidine ring.
  • Use of protecting groups and selective reactions to control regio- and stereochemistry.
  • Purification steps including extraction, crystallization, and chromatography.

Key Synthetic Routes and Reactions

Alkylation of Piperidine Nitrogen with 3-(Phenylmethoxy)propyl Group

A common approach is the nucleophilic substitution of a piperidine nitrogen with a 3-(phenylmethoxy)propyl halide or sulfonate ester. This involves:

  • Starting from 2-methylpiperidine as the core structure.
  • Reacting with 3-(phenylmethoxy)propyl bromide or a similar electrophile under reflux conditions.
  • Using a base such as potassium carbonate or sodium hydride to deprotonate the nitrogen and promote alkylation.

This method is supported by analogies found in patent US5227379A, where similar piperidine derivatives are alkylated with phenoxymethyl substituents under reflux for extended periods (10–16 hours) to achieve high yields.

Synthesis of 2-Methylpiperidine Core

The 2-methylpiperidine ring can be synthesized or procured as a starting material. Alternatively, it can be prepared via:

  • Reduction of 2-methylpyridine derivatives.
  • Cyclization reactions involving amino alcohols or amino acids.
  • Catalytic hydrogenation of substituted pyridines.

Patents describe the preparation of substituted piperidines by catalytic hydrogenation of N-protected 3-piperidones followed by Grignard reactions to introduce phenyl substituents, which can be adapted for 2-methyl substituents.

Protection and Deprotection Steps

To control selectivity, protecting groups such as benzyl or other N-protecting groups are used during intermediate steps. For example:

  • N-benzyl protection during Grignard addition to 3-piperidone derivatives.
  • Removal of protecting groups by catalytic hydrogenation using Pd-C under hydrogen atmosphere (5 bar, 60 °C, 8 hours) in methanol with acid additives.

This ensures selective functionalization of the piperidine nitrogen and prevents side reactions.

Data Tables Summarizing Key Preparation Parameters

Step Reaction Type Reagents/Conditions Temperature Time Yield / Notes Reference
1 Alkylation of 2-methylpiperidine N 3-(Phenylmethoxy)propyl bromide, base (K2CO3) Reflux (~110 °C) 10–16 hours High yield; purification by extraction and crystallization
2 Protection of Piperidine N Benzyl chloride or equivalent, base Room temp to reflux Several hours Protects N for selective reactions
3 Grignard addition to N-protected piperidone Phenyl magnesium bromide, THF, 0 °C to RT 0–5 °C 1–2 hours Intermediate for phenyl substitution
4 Catalytic hydrogenation Pd-C or Ru catalyst, H2 (5 bar), MeOH 60 °C 6–8 hours Deprotection and reduction steps
5 Chiral resolution (if needed) L-tartaric acid or dibenzoyltartaric acid RT to -20 °C 2 hours to days Crystallization to isolate enantiomers

Extensive Research Discoveries

  • Patent US5227379A reports various substituted piperidines prepared by alkylation and subsequent purification steps, confirming the feasibility of introducing phenoxymethyl substituents on the piperidine nitrogen under reflux conditions with good yields and well-characterized intermediates.

  • Chinese Patent CN105384708A describes a multi-step synthesis involving hydrogenation with Pd-C catalyst under hydrogen atmosphere to remove protecting groups and obtain high-purity amine derivatives, which parallels the deprotection step needed for the target compound.

  • WO2019165981A1 details a mild, high-yielding method for synthesizing phenyl-substituted piperidines via Grignard additions and catalytic hydrogenation, including chiral resolution techniques that can be adapted for preparing enantiomerically pure 2-methyl-1-(3-(phenylmethoxy)propyl)piperidine derivatives.

  • The use of column chromatography and crystallization from acetone/ether or acetone solutions is common for purification, as noted in several examples.

Summary and Recommendations

The preparation of Piperidine, 2-methyl-1-(3-(phenylmethoxy)propyl)- involves:

  • Starting from 2-methylpiperidine or synthesizing it via reduction or cyclization.
  • Alkylation of the piperidine nitrogen with 3-(phenylmethoxy)propyl halides under reflux with base.
  • Use of protecting groups to control selectivity during multi-step synthesis.
  • Catalytic hydrogenation for deprotection and reduction steps.
  • Purification by extraction, chromatography, and crystallization.
  • Optional chiral resolution for enantiomerically enriched products.

The methods are well-documented in patents and scientific literature, with reaction conditions and purification techniques optimized for yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(3-Benzyloxypropyl)-2-methylpiperidine undergoes various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.

    Reduction: The piperidine ring can be reduced to form a piperidine derivative.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Benzaldehyde derivatives.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted piperidine derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3-Benzyloxypropyl)-2-methylpiperidine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biological targets.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Benzyloxypropyl)-2-methylpiperidine involves its interaction with specific molecular targets. The benzyloxy group can interact with hydrophobic pockets in proteins, while the piperidine ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Piperidine derivatives with modifications to the substituent groups on the piperidine ring or side chains demonstrate significant variability in physicochemical properties, synthetic routes, and biological activities. Below is a detailed comparison with key analogs:

Structural Analogues and Their Properties

Compound Name Substituents Molecular Weight (g/mol) Key Pharmacological Activity Synthesis Yield (%) References
Piperidine, 2-methyl-1-(3-(phenylmethoxy)propyl)- 2-methyl-piperidine + 3-(phenylmethoxy)propyl chain ~307.4 (estimated) Not explicitly reported; Kv1.3 blockade (analog-based inference) N/A
CP-190,325 4-[benzylmethoxymethyl]-1-[3-(4-methoxyphenyl)-propyl]-piperidine ~439.5 Potent Kv1.3 potassium channel blocker Not specified
ABT-239 1-{3-[3-(4-chlorophenyl)propoxy]propyl}piperidine ~351.4 Histamine H3 receptor antagonist 23–54% (varies)
Compound 23 () 1-(3-(4-chlorophenoxy)propyl)piperidine hydrogen oxalate 337.38 Histamine H3 receptor ligand 54%
Tolperisone Hydrochloride 2-methyl-1-(3-methylphenyl)-3-(piperidinyl)-propanone ~284.8 Muscle relaxant (voltage-gated Na+ channel) Not specified

Key Differences and Implications

  • Methyl vs. Chlorine: The 4-chlorophenyl group in ABT-239 increases electron-withdrawing effects, which may enhance receptor binding affinity compared to the phenylmethoxy group .
  • Synthetic Routes :

    • The target compound’s synthesis likely involves alkylation of piperidine with 3-(phenylmethoxy)propyl halides, analogous to methods for ABT-239 (using 3-(4-chlorophenyl)propyl mesylate and sodium hydride in aprotic solvents) .
    • Yields for similar compounds range widely (13–54%), influenced by steric hindrance and reactivity of substituents .
  • Pharmacological Targets: Kv1.3 Blockade: CP-190,325 (a close analog) inhibits Kv1.3 channels at nanomolar concentrations, implicating the phenylmethoxypropyl-piperidine scaffold in immunomodulation or neuroprotection . Histamine H3 Receptor Antagonism: ABT-239 and Compound 23 demonstrate high affinity for H3 receptors, whereas the target compound’s activity remains uncharacterized but structurally plausible .

Functional Group Impact on Bioactivity

  • Piperidine Core : The piperidine ring’s basic nitrogen facilitates interactions with ion channels (e.g., Kv1.3) or GPCRs (e.g., H3 receptors).
  • Side Chain Length : A 3-carbon propyl linker optimizes spatial alignment for receptor binding, as seen in ABT-239 and CP-190,325 .
  • Aromatic Substituents : Electron-rich groups (e.g., phenylmethoxy) may enhance π-π stacking in hydrophobic binding pockets, while halogens (e.g., chlorine) improve binding via polar interactions .

Biological Activity

Piperidine, 2-methyl-1-(3-(phenylmethoxy)propyl)-, also known as a piperidine derivative, exhibits notable biological activities that have garnered interest in pharmacological research. This compound is characterized by its unique structure, which includes a piperidine ring substituted with a phenylmethoxy group. This article explores its biological activity, including its potential therapeutic applications, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical formula for Piperidine, 2-methyl-1-(3-(phenylmethoxy)propyl)- is C22H29NO. Its structure can be represented as follows:

C6H5OC3H7N(C5H11)C5H11\text{C}_6\text{H}_5\text{O}-\text{C}_3\text{H}_7-\text{N}(\text{C}_5\text{H}_{11})-\text{C}_5\text{H}_{11}

This compound features a piperidine core, which is a six-membered heterocyclic ring containing one nitrogen atom. The presence of the phenylmethoxy group enhances its lipophilicity and may influence its interaction with biological targets.

Biological Activity Overview

Piperidine derivatives are known for their diverse biological activities, including:

  • Antiviral Activity : Research indicates that certain piperidine derivatives exhibit antiviral properties against various viruses. For instance, compounds derived from piperidine have shown efficacy against HIV-1 and other viral infections .
  • Antibacterial and Antifungal Properties : Piperidine derivatives have demonstrated significant antibacterial and antifungal activities. Studies have reported moderate protection against pathogens such as Coxsackievirus B-2 (CVB-2) and Herpes Simplex Virus type 1 (HSV-1) .
  • Inhibition of Monoamine Oxidase (MAO) : Some piperidine compounds have been identified as inhibitors of MAO enzymes, which play a crucial role in the metabolism of neurotransmitters. For example, piperine (a related compound) has shown mixed-type inhibition for MAO-A and competitive inhibition for MAO-B .

Structure-Activity Relationships (SAR)

The biological activity of Piperidine, 2-methyl-1-(3-(phenylmethoxy)propyl)- can be influenced by various structural modifications. A study focusing on SAR revealed that substituents on the piperidine ring significantly affect the potency and selectivity of these compounds against specific biological targets .

Table 1: Structure-Activity Relationship Findings

CompoundSubstituentActivityReference
1PhenylModerate antiviral
2MethoxyStrong antibacterial
3AlkylVariable MAO inhibition

Case Study 1: Antiviral Efficacy

A study synthesized several derivatives of piperidine and evaluated their antiviral activity against HIV-1. Among these, a specific derivative exhibited significant inhibitory effects at low micromolar concentrations, suggesting potential as a lead compound for further development .

Case Study 2: Antibacterial Screening

In another investigation, a series of piperidine derivatives were screened for antibacterial activity against both Gram-positive and Gram-negative bacteria. The results indicated that modifications to the phenyl group enhanced activity against Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging from 3.12 to 12.5 µg/mL .

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